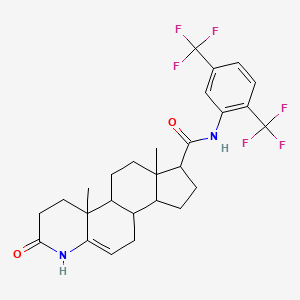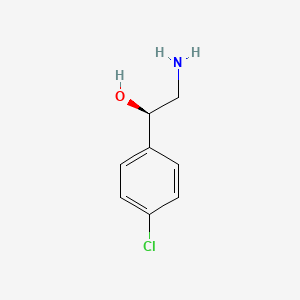
(R)-2-Amino-1-(4-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-chlorophenyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-chlorophenyl)acetone, using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of the corresponding imine, which is formed by the condensation of (4-chlorophenyl)acetaldehyde with ammonia or an amine.
Industrial Production Methods
Industrial production of (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol typically involves large-scale asymmetric synthesis using chiral catalysts. These catalysts ensure high enantioselectivity and yield, making the process efficient and cost-effective. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: The major products include (4-chlorophenyl)acetone and (4-chlorophenyl)acetaldehyde.
Reduction: The major product is (1R)-2-amino-1-(4-chlorophenyl)ethane.
Substitution: The major products depend on the nucleophile used, such as (4-methoxyphenyl)ethan-1-ol or (4-ethoxyphenyl)ethan-1-ol.
Scientific Research Applications
(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the production of drugs that target specific receptors in the body.
Industry: It is used in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets in the body. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it is used to synthesize.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol
- (1R)-2-amino-1-(4-bromophenyl)ethan-1-ol
- (1R)-2-amino-1-(4-methylphenyl)ethan-1-ol
Uniqueness
(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific interactions with biological targets. The chiral nature of the compound also adds to its uniqueness, as it allows for the synthesis of enantiomerically pure products.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |
InChI Key |
QPHAZZJNYDEVHL-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


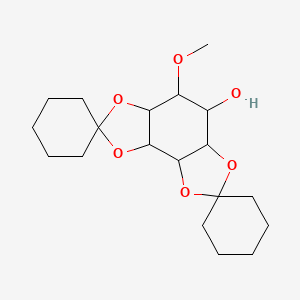
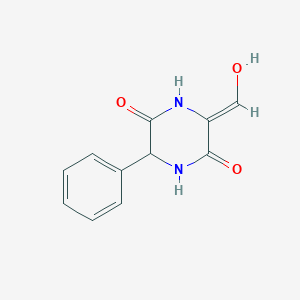
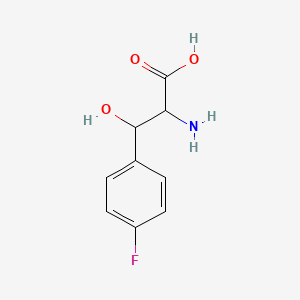
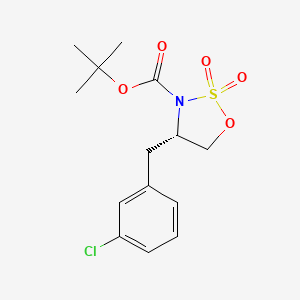
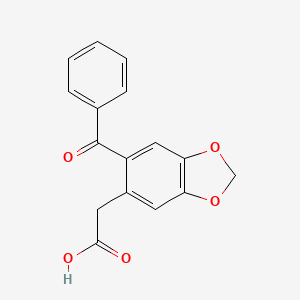
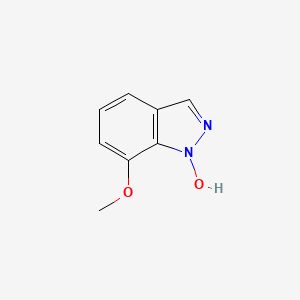
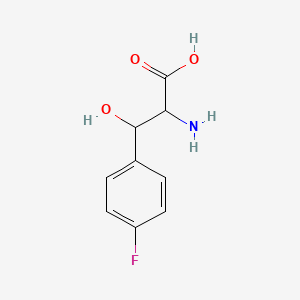
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)
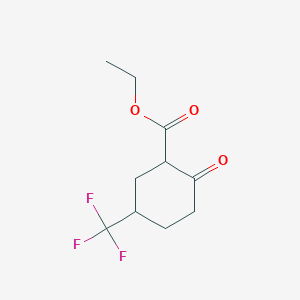
![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)
